tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry and organic synthesis. It is classified under the category of heterocyclic compounds, which are characterized by the presence of one or more heteroatoms (such as nitrogen or oxygen) in their ring structures. The compound's molecular formula is with a molecular weight of 362.16 g/mol, and it has the CAS number 1198108-42-7 .
The synthesis of tert-butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate typically involves multi-step reactions that may include:
Technical details regarding specific reagents, conditions (temperature, solvents), and yields can vary widely based on the method employed but generally involve careful control of reaction parameters to optimize product formation and purity .
The molecular structure of tert-butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate features a fused bicyclic system that includes a pyridine and an oxazine ring. The presence of iodine at the 8-position significantly influences its reactivity and potential biological activity.
The structural representation can be derived from its SMILES notation: CC(C)(C)OC(=O)N1CCOc2c(I)nccc12
, which provides insights into the connectivity and arrangement of atoms within the molecule .
tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate can undergo various chemical reactions:
Each reaction type requires specific conditions and reagents to ensure successful transformation while minimizing side products .
The mechanism of action for tert-butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate is primarily studied in relation to its biological activity. While specific mechanisms may vary depending on its application (e.g., as a pharmaceutical agent), it is hypothesized that:
Further research is required to elucidate precise mechanisms and quantify biological effects through pharmacological studies .
The predicted pKa value is approximately 4.37, indicating moderate acidity which may influence its behavior in biological systems .
tert-butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate has several potential applications:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7